molecular formula C22H21ClN2O3S B6027716 N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B6027716
M. Wt: 428.9 g/mol
InChI Key: ANIADDDUAPJYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 057656, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of CGP 057656 is not fully understood. However, studies suggest that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, CGP 057656 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CGP 057656 has been shown to have several biochemical and physiological effects. Studies have reported that it can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, CGP 057656 has been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of CGP 057656 is its potential therapeutic applications in the treatment of chronic pain and inflammatory disorders. Additionally, its anticancer properties make it a potential candidate for cancer therapy. However, there are also limitations associated with its use in lab experiments. For instance, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, its low solubility in water makes it challenging to administer in vivo.

Future Directions

There are several future directions for the study of CGP 057656. One potential direction is to further investigate its mechanism of action, which could help to optimize its therapeutic potential. Additionally, studies could explore the use of CGP 057656 in combination with other drugs to enhance its therapeutic effects. Furthermore, research could focus on developing more efficient methods for synthesizing CGP 057656 and improving its solubility in water, which could facilitate its use in lab experiments and clinical trials.
Conclusion:
CGP 057656 is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticancer properties, making it a potential candidate for the treatment of chronic pain, inflammatory disorders, and cancer. However, its mechanism of action is not fully understood, and there are limitations associated with its use in lab experiments. Nonetheless, there are several future directions for the study of CGP 057656, which could help to optimize its therapeutic potential and facilitate its use in clinical trials.

Synthesis Methods

CGP 057656 is synthesized through a multi-step process that involves the reaction between 4-chlorobenzenesulfonyl chloride and 4-ethylbenzylamine, followed by the addition of N-(4-aminophenyl)piperazine and 4-dimethylaminopyridine. The resulting product is then reacted with N-(4-chlorophenyl)glycine to obtain CGP 057656.

Scientific Research Applications

CGP 057656 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit promising anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. Additionally, CGP 057656 has been reported to possess anticancer properties, with studies showing its ability to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-2-17-8-12-19(13-9-17)24-22(26)16-25(20-14-10-18(23)11-15-20)29(27,28)21-6-4-3-5-7-21/h3-15H,2,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIADDDUAPJYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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